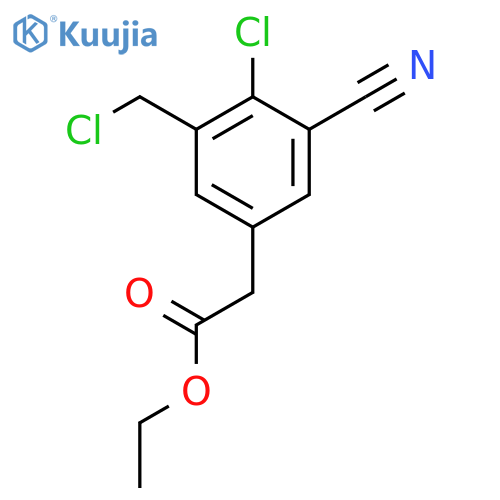Cas no 1807223-21-7 (Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate)

Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate
-
- インチ: 1S/C12H11Cl2NO2/c1-2-17-11(16)5-8-3-9(6-13)12(14)10(4-8)7-15/h3-4H,2,5-6H2,1H3
- InChIKey: JCCZKXXSNGLYHJ-UHFFFAOYSA-N
- SMILES: ClC1C(C#N)=CC(=CC=1CCl)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 313
- XLogP3: 2.8
- トポロジー分子極性表面積: 50.1
Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020720-500mg |
Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate |
1807223-21-7 | 97% | 500mg |
815.00 USD | 2021-06-18 | |
| Alichem | A015020720-1g |
Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate |
1807223-21-7 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
| Alichem | A015020720-250mg |
Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate |
1807223-21-7 | 97% | 250mg |
499.20 USD | 2021-06-18 |
Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate 関連文献
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetateに関する追加情報
Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate: A Comprehensive Overview
Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate, identified by the CAS number 1807223-21-7, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, with its unique structure and functional groups, has garnered attention for its potential applications in drug discovery and development. The molecule consists of a phenyl ring substituted with chlorine atoms at positions 4 and 3, a chloromethyl group at position 3, and a cyano group at position 5. Additionally, the ethyl ester group attached to the phenyl ring further enhances its chemical versatility.
The phenyl ring serves as the central framework of this compound, providing a rigid structure that facilitates various chemical reactions. The substitution pattern on the ring—specifically, the presence of chlorine atoms and a cyano group—contributes to its electronic properties and reactivity. The chlorine atoms at positions 4 and 3 introduce electron-withdrawing effects, which can influence the compound's stability and reactivity. Similarly, the cyano group at position 5 is a strong electron-withdrawing group, further modulating the electronic environment of the molecule.
The chloromethyl group attached to position 3 introduces additional functionality to the compound. This group can participate in various nucleophilic substitutions or act as a leaving group under specific reaction conditions. Its presence also increases the compound's lipophilicity, which is an important factor in drug design as it affects absorption and bioavailability.
Ethyl ester groups are commonly used in organic synthesis due to their stability and ease of manipulation. In this compound, the ethyl ester provides a protective group for the carboxylic acid moiety while maintaining reactivity for further functionalization. This makes Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate a valuable intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the potential of this compound in medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with therapeutic potential. For instance, its ability to undergo various coupling reactions makes it an ideal candidate for constructing heterocyclic compounds, which are often key components in drug molecules.
Moreover, Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate has been investigated for its potential as an inhibitor of certain enzymes or receptors involved in disease pathways. Its unique combination of functional groups allows for interactions with biological targets through multiple modes of action, making it a promising lead compound for drug discovery.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The starting material typically involves chlorinated aromatic compounds that undergo nucleophilic substitution or electrophilic substitution to introduce the desired substituents. The optimization of reaction conditions has been a focus of recent research to improve yield and purity.
One notable advancement in its synthesis involves the use of microwave-assisted techniques to accelerate reaction rates and enhance selectivity. These methods have proven particularly effective in constructing complex aromatic systems like Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate.
The physical properties of this compound are also worth noting. It has a melting point that is consistent with similar aromatic esters, indicating moderate thermal stability. Its solubility in common organic solvents facilitates its use in various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
From an environmental standpoint, understanding the degradation pathways of Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate is crucial for assessing its impact on ecosystems. Recent studies have shown that under certain conditions, such as exposure to UV light or microbial activity, this compound undergoes degradation into less complex molecules with lower toxicity.
In conclusion, Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate (CAS No. 1807223-21-7) is a versatile compound with significant potential in organic synthesis and medicinal chemistry. Its unique structure and functional groups make it an invaluable tool for constructing bioactive molecules with therapeutic applications. As research continues to uncover new insights into its properties and applications, this compound will undoubtedly play an increasingly important role in drug discovery and development.
1807223-21-7 (Ethyl 4-chloro-3-chloromethyl-5-cyanophenylacetate) Related Products
- 80088-74-0(Tricyclo[3.3.1.13,7]decane-1-methanol, 3-amino-)
- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)
- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)
- 2248399-84-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,4-diphenylbutanoate)
- 2171213-34-4((2R)-2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}propanoic acid)




